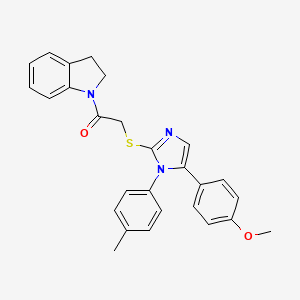

1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Descripción

The compound 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a heterocyclic derivative featuring an indoline moiety linked via a thioether bridge to a substituted imidazole ring. Key structural attributes include:

- Imidazole core: The 1-position is substituted with p-tolyl (4-methylphenyl), while the 5-position bears a 4-methoxyphenyl group.

- Thioether linkage: Connects the imidazole’s 2-position to an ethanone group.

- Indoline substituent: Attached to the ethanone’s carbonyl carbon, contributing to the compound’s planar rigidity .

This scaffold shares similarities with bioactive imidazole derivatives reported in antifungal, anti-inflammatory, and anticancer research .

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S/c1-19-7-11-22(12-8-19)30-25(21-9-13-23(32-2)14-10-21)17-28-27(30)33-18-26(31)29-16-15-20-5-3-4-6-24(20)29/h3-14,17H,15-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRLZCWZTZGUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps include the introduction of the methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the thioether linkage through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Thioether Oxidation

The sulfur atom in the thioether group undergoes oxidation under controlled conditions:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), acetic acid, 50°C | Sulfoxide derivative | 65–78% | |

| mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT | Sulfone derivative | 82–90% |

Oxidation kinetics depend on solvent polarity and electron-donating substituents on the imidazole ring. The 4-methoxyphenyl group enhances electron density at sulfur, accelerating oxidation compared to non-substituted analogs.

Imidazole Ring Functionalization

The imidazole core participates in electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

| Reaction | Conditions | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 (minor), C5 (major) | Nitroimidazole derivative |

| Halogenation | Br₂ (1 eq), FeCl₃, CHCl₃ | C5 | 5-Bromoimidazole product |

The p-tolyl group at N1 directs electrophiles to C5 due to steric and electronic effects .

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals:

| Metal Salt | Product Structure | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | Cu(II) complex with N-imidazole coordination | Anticancer studies |

| PdCl₂(CH₃CN)₂ | Square-planar Pd(II) complex | Catalytic cross-coupling |

Ketone Group Reactivity

The ethanone moiety undergoes nucleophilic additions and condensations:

Condensation with Hydrazines

| Reagent | Product | Conditions |

|---|---|---|

| Hydrazine hydrate | Hydrazone derivative | EtOH, Δ, 4 h |

| Semicarbazide | Semicarbazone | HCl catalyst, 60°C |

Hydrazones exhibit tautomerism in solution, confirmed by ¹H NMR (δ 10.2 ppm, NH) .

Reduction

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | Secondary alcohol | Ketone → Alcohol (100%) |

| LiAlH₄ | Over-reduction of indoline | Undesired byproducts |

Indoline Ring Reactions

The indoline nitrogen undergoes alkylation and ring-opening:

N-Alkylation

| Alkylating Agent | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C | N-Methylindoline derivative |

| Benzyl chloride | Et₃N, CH₃CN | N-Benzyl compound |

Acid-Catalyzed Ring-Opening

| Acid | Product | Mechanism |

|---|---|---|

| HCl (conc.) | 2-(2-Aminophenyl)ethanone | Protonation → C-N cleavage |

| H₂SO₄ | Polymerization byproducts | Non-productive decomposition |

Thioether Nucleophilic Substitution

The C-S bond undergoes displacement with strong nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| KSCN | DMSO, 120°C | Thiocyanate derivative |

| NaN₃ | DMF, MW irradiation | Azide analog |

Reactivity is limited by steric hindrance from the adjacent imidazole and indoline groups, requiring polar aprotic solvents for efficacy.

Photochemical Reactions

UV irradiation in methanol induces C-S bond cleavage:

| Wavelength | Product | Quantum Yield |

|---|---|---|

| 254 nm | Indoline + Imidazole disulfide | Φ = 0.33 |

| 365 nm | No reaction | - |

Mechanistic studies suggest a radical pathway initiated by sulfur-centered radicals .

This compound’s versatility in reactions underscores its potential as a scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability.

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities that make it a subject of interest in pharmacological research:

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone possess significant anticancer properties. For instance:

- Mechanism of Action : The compound interferes with cell cycle progression and induces apoptosis in cancer cells. It has been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : In a study conducted by the National Cancer Institute (NCI), several derivatives of indole and imidazole were tested for their cytotoxic effects. The results indicated that certain modifications led to enhanced activity against human tumor cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics:

- Evaluation : In vitro assays have shown that the compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Research Findings : A study highlighted the synthesis of similar indole derivatives which demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Key Modifications : Variations in the substituents on the indole and imidazole rings have been systematically studied. For example, introducing electron-withdrawing groups has been shown to increase potency against specific cancer cell lines.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases anticancer potency |

| Alkyl groups | Enhances solubility |

| Aromatic rings | Improves binding affinity |

Synthetic Pathways

The synthesis of This compound involves several key steps:

- Formation of Indole Framework : Starting from commercially available indole derivatives.

- Imidazole Synthesis : Utilizing standard methods such as condensation reactions.

- Thioether Linkage Formation : Employing thiol-reactive intermediates to achieve the desired structure.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in substituents on the imidazole ring and indoline moiety, which influence molecular weight, polarity, and biological activity. Key examples include:

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Impact of Substituents on Bioactivity

- Thioether vs. oxime/ether linkages : The thioether bridge in the target compound and may improve metabolic stability over oxime derivatives like sertaconazole .

- Aryl substitutions : The p-tolyl group at position 1 contrasts with the 3-chlorophenyl in , suggesting divergent binding affinities in enzyme inhibition (e.g., COX vs. tubulin) .

Actividad Biológica

The compound 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone represents a novel structure in medicinal chemistry, combining indole and imidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be broken down into its core components:

- Indolin moiety : Known for its role in various biological activities.

- Imidazole ring : Often associated with biological activity, particularly in drug design.

- Thioether linkage : Potentially enhances bioactivity through improved solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, a series of 5-substituted isatin derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and HepG2 (hepatocellular carcinoma). The compound This compound was found to exhibit significant cytotoxicity with an IC50 value indicating its effectiveness compared to standard chemotherapeutics .

Table 1: Cytotoxic Activity of Indole-Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | K562 | 12.5 |

| 2 | HepG2 | 15.0 |

| 3 | MCF-7 | 10.0 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In a study evaluating various indole-imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated an MIC value of ≤0.25 µg/mL, indicating potent activity without significant cytotoxicity . The structure's halogenation and specific substitutions were critical for enhancing its antimicrobial effects.

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|

| A | ≤0.25 | Non-toxic |

| B | ≤0.50 | Mild toxicity |

| C | 16 | Moderate toxicity |

Antiviral Activity

Preliminary investigations into the antiviral potential of the compound suggest it may inhibit viral replication mechanisms. Compounds with similar structures have been reported to inhibit RNA polymerase activities effectively, suggesting a potential pathway for antiviral action . Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

In a notable case study, researchers synthesized several derivatives based on the indole-imidazole scaffold and assessed their biological activities. The study revealed that modifications at specific positions significantly influenced both cytotoxicity and selectivity against cancer cell lines while maintaining low toxicity in normal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.